Triforine
Overview
Description
Mechanism of Action
Target of Action
Triforin is a fungicide that primarily targets fungal diseases in a range of crops, including berries, stone fruits, pome fruits, and ornamentals . It is particularly effective against powdery mildew, rust, black rot, and scab .
Mode of Action
Triforin operates as a systemic fungicide with protectant, eradicant, and curative characteristics . Its fungicidal mechanism of action is the inhibition of ergosterol biosynthesis, which disrupts fungal cell wall synthesis .
Biochemical Pathways
It is known that triforin interferes with the biosynthesis of ergosterol, a key component of fungal cell walls . This disruption in the production of ergosterol leads to a breakdown in the integrity of the fungal cell wall, thereby inhibiting the growth and proliferation of the fungus.
Pharmacokinetics
It is known that triforin is applied topically and is absorbed by the plant tissues where it exerts its fungicidal effects .
Result of Action
The primary result of triforin’s action is the effective control of various fungal diseases. By inhibiting ergosterol biosynthesis, triforin disrupts the integrity of the fungal cell wall, leading to the death of the fungus and the prevention of disease spread .
Action Environment
Triforin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the effectiveness of triforin can be affected by the specific crop it is applied to, the severity of the fungal infection, and the environmental conditions at the time of application . .
Preparation Methods
Triforine can be synthesized through a series of chemical reactions involving the condensation of specific reagents under controlled conditions. The synthetic route typically involves the reaction of chlorinated aromatic compounds with amines, followed by further functionalization to introduce the desired functional groups . Industrial production methods often involve large-scale synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and consistency .
Chemical Reactions Analysis
Triforine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triforine has a wide range of applications in scientific research, including:
Biology: Studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
Comparison with Similar Compounds
Triforine is unique among fungicides due to its systemic action and broad-spectrum efficacy. Similar compounds include:
Propiconazole: Another systemic fungicide with a similar mode of action but different chemical structure.
Amitraz: Used primarily as an insecticide but also has some fungicidal properties.
Spinosad: A natural insecticide with limited fungicidal activity.
This compound stands out due to its specific effectiveness against a wide range of fungal diseases and its ability to provide long-lasting protection through systemic absorption .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIUMZODEXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl6N4O2 | |
Record name | TRIFORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18243 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032654 | |
Record name | N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032654 | |
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Molecular Weight |
435.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triforine appears as colorless crystals. Non corrosive. Used as a fungicide., White solid; [Merck Index] Colorless solid; [CAMEO] White to light brown solid; [HSDB] White solid; Formulated as emulsifiable concentrate and ready-to-use aerosol; [Reference #2] | |
Record name | TRIFORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18243 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triforine | |
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URL | https://haz-map.com/Agents/1106 | |
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Solubility |
Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), dichloromethane (1 g/L), methanol (10 g/L), dioxane, and cyclohexanone. Insoluble in benzene, petroleum ether and cyclohexane., Soluble in CMF, DMSO, N-methylpyrrolidine; moderately soluble in tetrahydrofuran; Insolubgle in acetone, benzene, carbon tetrachloride, chloroform, methylene chloride, and petroleum ether., In water, 30 mg/L at 25 °C. | |
Record name | TRIFORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1554 kg/cu m at 20 °C | |
Record name | TRIFORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |
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Vapor Pressure |
0.0000002 [mmHg], 2.00X10-7 mm Hg at 25 °C. | |
Record name | Triforine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | TRIFORINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |
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Color/Form |
White to light brown crystals. | |
CAS No. |
26644-46-2 | |
Record name | TRIFORINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18243 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triforine | |
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Record name | Triforine [ANSI:BSI:ISO] | |
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Record name | TRIFORINE | |
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Record name | N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine | |
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Record name | Triforine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TRIFORINE | |
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Record name | TRIFORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C (decomposes) | |
Record name | TRIFORINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Triforin primarily used for, and what organisms does it target?
A1: Triforin is a fungicide primarily used to control fungal diseases in various crops. [, , ] It is particularly effective against powdery mildew (Erysiphe spp. and Sphaeroteca fuliginea) in cucurbits like melons. []
Q2: How effective is Triforin in controlling almond red leaf blotch, and what other fungicides are comparable in efficacy?
A2: Studies have shown Triforin to be highly effective in controlling almond red leaf blotch caused by the fungus Polystigma amygdalinum. [, ] In field trials, Triforin was found to be more effective than Bordeaux mixture in reducing both the infectivity percent and disease severity. [] Other fungicides like Mancozeb have also demonstrated comparable efficacy in controlling the disease. []
Q3: Does the timing of Triforin application impact its effectiveness against almond red leaf blotch?
A3: Yes, the timing of Triforin application significantly influences its efficacy against almond red leaf blotch. Research indicates that two applications of Triforin, applied two and four weeks after petal fall, provide the most effective control. []
Q4: Are there concerns regarding the safety of Triforin for beneficial insects?
A4: While Triforin is generally considered safe for beneficial insects, certain strains of the predatory mite Phytoseiulus persimilis, which is used to control spider mites, have shown varying levels of susceptibility. [, ] Specifically, the "Hohenheim" strain exhibited total mortality following Triforin exposure, while the "Koppert" strain displayed resistance. [] This highlights the importance of selecting compatible strains of beneficial insects when using Triforin in integrated pest management programs.
Q5: Are there analytical methods available for detecting and quantifying Triforin residues?
A6: Yes, several analytical methods have been developed for Triforin detection and quantification. Thin-layer chromatography (TLC) has been employed to determine Triforin residues in water and soil samples. [, ] Additionally, sophisticated techniques like solid-phase extraction (SPE) coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC) offer highly sensitive and selective approaches for analyzing Triforin residues in various matrices, including food and water. []
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